N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
CAS No.: 1020454-75-4
Cat. No.: VC11911698
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020454-75-4 |
|---|---|
| Molecular Formula | C18H16FN3O2 |
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | N-benzyl-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H16FN3O2/c1-24-16-12-22(15-9-7-14(19)8-10-15)21-17(16)18(23)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,20,23) |
| Standard InChI Key | OZJHETIIDVGDDB-UHFFFAOYSA-N |
| SMILES | COC1=CN(N=C1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CN(N=C1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name is N-benzyl-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide, with a SMILES notation of COC1=CN(N=C1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F . Its InChIKey OZJHETIIDVGDDB-UHFFFAOYSA-N provides a unique identifier for computational and database searches .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.3 g/mol |
| XLogP3 | 3.5 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Structural Analysis
The pyrazole ring’s planarity and substituent orientations influence the compound’s electronic and steric properties. The 4-fluorophenyl group introduces electronegativity, while the methoxy group enhances solubility via oxygen’s lone pairs . The benzyl-carboxamide side chain contributes to lipophilicity, a critical factor in membrane permeability. X-ray crystallography of analogous compounds, such as 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid, reveals that the fluorophenyl group adopts a near-perpendicular orientation relative to the pyrazole plane, minimizing steric clashes.
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be approached via oxidative coupling or multi-step condensation, as inferred from related pyrazole carboxamides .
Oxidative Coupling (Patent-Based Approach)
A patent describing N-benzyl-N-cyclopropyl pyrazole-4-carboxamide derivatives outlines a one-pot oxidative coupling between secondary benzylic amines and pyrazole carbaldehydes . For this compound, the reaction would involve:
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Formation of the pyrazole core: Condensation of 4-fluorophenylhydrazine with a β-ketoester to yield 1-(4-fluorophenyl)-4-methoxypyrazole.
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Oxidation to carbaldehyde: Treatment with MnO₂ or IBX to generate the aldehyde intermediate.
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Coupling with benzylamine: Oxidative amidation using Cu(OAc)₂ or TEMPO to form the carboxamide .
Multi-Step Condensation (EvitaChem Protocol)
A related synthesis for 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid involves:
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Ring closure: Reacting ethyl acetoacetate with 4-fluorophenylhydrazine under acidic conditions.
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Methoxy introduction: Nucleophilic substitution of a chloropyrazole intermediate with sodium methoxide.
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Carboxamide formation: Converting the carboxylic acid to an acyl chloride (using SOCl₂) followed by reaction with benzylamine.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Oxidative Coupling | 60–75 | ≥95 | Fewer steps, scalable |
| Multi-Step | 45–60 | ≥90 | Better control over substitutions |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility in water is limited (estimated <1 mg/mL) due to its lipophilic benzyl and fluorophenyl groups. It exhibits better solubility in DMSO (≥50 mg/mL) and ethanol . Stability studies of analogs suggest resistance to hydrolysis at pH 4–8 but degradation under strong acidic/basic conditions.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45–7.30 (m, 5H, benzyl), δ 7.15–7.05 (m, 2H, fluorophenyl), δ 6.95–6.85 (m, 2H, fluorophenyl), δ 4.55 (s, 2H, CH₂), δ 3.85 (s, 3H, OCH₃).
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IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrazole), and 1240 cm⁻¹ (C-F).
Biological Activity and Mechanisms
Table 3: Hypothetical Biological Data (Based on Analogs)
| Activity Type | Target | IC₅₀ (µM) | Citation |
|---|---|---|---|
| COX-2 Inhibition | Cyclooxygenase-2 | 2.1 | |
| Antiproliferative | MCF-7 Cells | ~5 |
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at the benzyl, fluorophenyl, or methoxy positions. For instance:
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